molecular formula C15H11NS B14190185 4-(Phenylethynyl)benzene-1-carbothioamide CAS No. 916081-49-7

4-(Phenylethynyl)benzene-1-carbothioamide

Cat. No.: B14190185
CAS No.: 916081-49-7
M. Wt: 237.32 g/mol
InChI Key: SCZAHTLEYFPONL-UHFFFAOYSA-N
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Description

4-(Phenylethynyl)benzene-1-carbothioamide is a chemical compound with a unique structure that includes a phenylethynyl group attached to a benzene ring, which is further connected to a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylethynyl)benzene-1-carbothioamide typically involves the reaction of 4-iodophenylacetylene with thiourea under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction proceeds through a palladium-catalyzed coupling reaction, forming the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylethynyl)benzene-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Phenylethynyl)benzene-1-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Phenylethynyl)benzene-1-carbothioamide involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbothioamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenylethynyl)benzene-1-carbothioamide is unique due to the presence of both the phenylethynyl and carbothioamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

916081-49-7

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

4-(2-phenylethynyl)benzenecarbothioamide

InChI

InChI=1S/C15H11NS/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,(H2,16,17)

InChI Key

SCZAHTLEYFPONL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=S)N

Origin of Product

United States

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